molecular formula C20H21N3O6S B2823096 2,3,4-trimethoxy-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide CAS No. 1207053-68-6

2,3,4-trimethoxy-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide

Cat. No.: B2823096
CAS No.: 1207053-68-6
M. Wt: 431.46
InChI Key: FPSRYFGQYWYJCE-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxy-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide is an intriguing chemical compound with unique structural attributes. It features a sulfonamide group and methoxy substitutions on the benzene ring, which are likely to influence its reactivity and potential applications. The presence of a methylpyridazin-3-yl moiety connected via an ether linkage adds to its distinctiveness, suggesting diverse functionality across various domains, such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trimethoxy-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide typically involves several strategic steps:

  • Starting Materials: : Initial molecules such as 2,3,4-trimethoxybenzenesulfonyl chloride and 3-(6-methylpyridazin-3-yloxy)aniline.

  • Reaction Conditions: : The reactions often require controlled environments, with conditions such as anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), and precise temperature control.

  • Step-by-Step Synthesis

    • Formation of Amide Bond: : Reaction between 2,3,4-trimethoxybenzenesulfonyl chloride and 3-(6-methylpyridazin-3-yloxy)aniline, typically in the presence of a base (e.g., triethylamine) to neutralize the resulting hydrochloric acid.

    • Purification: : Following the synthesis, purification techniques like recrystallization or chromatography are employed to isolate the pure product.

Industrial Production Methods

Industrial-scale synthesis may leverage high-throughput methods, including:

  • Batch Processing: : Utilizing large reaction vessels with precise temperature and pH control.

  • Continuous Flow Chemistry: : Increasing efficiency and scalability by maintaining a continuous reaction stream, enabling consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The presence of methoxy groups may be susceptible to oxidation under strong oxidizing conditions, potentially yielding quinone derivatives.

  • Reduction: : Reduction of the sulfonamide group can lead to the formation of sulfinamide or sulfamide derivatives, depending on the reducing agents and conditions employed.

  • Substitution: : The aromatic rings facilitate electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, chromic acid.

  • Reduction Reagents: : Lithium aluminum hydride, hydrogen gas with palladium on carbon.

  • Substitution Conditions: : Lewis acids (e.g., aluminum chloride) for electrophilic substitution; base (e.g., sodium hydride) for nucleophilic substitution.

Major Products

Depending on the reaction type and conditions, products can range from methoxy-oxidized derivatives to functionalized benzene sulfonamides and reduced sulfinamides.

Scientific Research Applications

2,3,4-Trimethoxy-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide finds usage across various fields due to its multifaceted structure:

  • Chemistry: : Utilized as a building block for complex organic synthesis, enabling the creation of novel molecules with potential utility in drug design.

  • Biology: : Explored for its biological activities, potentially as an inhibitor in enzyme-linked processes or as a ligand in receptor studies.

  • Industry: : Components of specialty chemicals or intermediates in the production of advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects is influenced by its ability to interact with specific molecular targets. The sulfonamide group may act as a bioisostere for carboxylic acids, engaging in hydrogen bonding with biological macromolecules. The methoxy groups can enhance lipophilicity, influencing membrane permeability and bioavailability. The methylpyridazin-3-yl moiety could contribute to π-π stacking interactions with nucleic acid bases or aromatic amino acids, facilitating binding to proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Trimethoxy-N-phenylbenzenesulfonamide: : Lacks the pyridazinyl group, potentially less biologically active.

  • N-(3-((6-Methylpyridazin-3-yl)oxy)phenyl)methanesulfonamide: : Has a simpler methanesulfonamide moiety instead of the benzenesulfonamide.

  • 2,3,4-Trimethoxy-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide: : Includes a trifluoromethyl group, altering its electronic properties and potentially its bioactivity.

Unique Aspects

  • Functional Diversity: : Combines multiple functional groups (methoxy, sulfonamide, pyridazinyl) providing a broad scope of reactivity and interaction potential.

  • Tailored Synthesis: : Allows for strategic modifications to fine-tune properties for specific applications in various scientific and industrial domains.

Properties

IUPAC Name

2,3,4-trimethoxy-N-[3-(6-methylpyridazin-3-yl)oxyphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S/c1-13-8-11-18(22-21-13)29-15-7-5-6-14(12-15)23-30(24,25)17-10-9-16(26-2)19(27-3)20(17)28-4/h5-12,23H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSRYFGQYWYJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)NS(=O)(=O)C3=C(C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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